D-erythro-Sphingosine-C19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

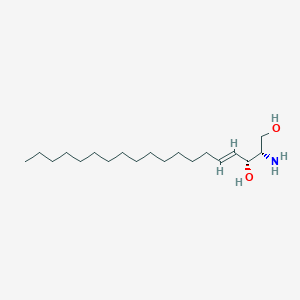

D-erythro-Sphingosine-C19 is a stereoisomeric compound with a specific configuration of its amino and hydroxyl groups. This compound is part of a broader class of amino alcohols, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Sphingosine-C19 typically involves stereospecific reactions to ensure the correct configuration of the compound. One common method includes the use of chiral starting materials and catalysts to achieve the desired stereochemistry. For example, the synthesis might start with a chiral amino alcohol, followed by a series of selective transformations such as epoxidation, reduction, and protection-deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enantioselective chromatography and crystallization are often employed to separate and purify the desired enantiomer from a racemic mixture .

Analyse Des Réactions Chimiques

Types of Reactions

D-erythro-Sphingosine-C19 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated amino alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce saturated amino alcohols .

Applications De Recherche Scientifique

Inhibition of Protein Kinase C

D-erythro-Sphingosine-C19 has been identified as a potent inhibitor of protein kinase C, which is crucial for various cellular functions including platelet activation. Studies have shown that its addition to human platelets leads to rapid uptake and metabolism, effectively inhibiting gamma-thrombin-induced aggregation and secretion. This mechanism highlights its potential use as a pharmacological tool for probing protein kinase C activity in vitro and in vivo .

Antifungal Properties

Recent research indicates that this compound exhibits antifungal effects by acting on sphingosine-1-phosphate lyase pathways. In murine models of cystic fibrosis with aspergillosis, administration of this compound demonstrated significant improvements in immune response and prevention of fungal germination, suggesting its potential as a therapeutic agent against fungal infections .

Role in Apoptosis and Cell Survival

This compound is implicated in mediating apoptosis and cell survival signals through its interaction with specific receptors. This characteristic makes it an important compound for studying cancer biology, where dysregulation of these pathways often leads to tumor progression. The compound's ability to modulate sphingolipid metabolism positions it as a candidate for developing novel cancer therapies .

Modulation of Sphingolipid Profiles

In cancer research, the modulation of sphingolipid profiles by this compound has been explored to understand its effects on cell proliferation and migration. Alterations in the levels of sphinganine-based lipids have been correlated with changes in tumor behavior, indicating that this compound can influence cancer cell dynamics .

Interaction with SARS-CoV-2

This compound has been studied for its potential to inhibit SARS-CoV-2 infection by preventing the binding of the virus's spike protein to the ACE2 receptor on host cells. This interaction suggests that sphingolipids may play a significant role in viral entry mechanisms, making this compound a candidate for further investigation as an antiviral agent .

Case Study 1: Platelet Activation Inhibition

In a study examining the effects of this compound on human platelets, researchers observed that the compound inhibited platelet aggregation effectively at specific concentrations, providing insights into its potential therapeutic applications in cardiovascular diseases .

Case Study 2: Antifungal Efficacy

A murine model study demonstrated that treatment with this compound improved immune responses against fungal infections associated with cystic fibrosis, showcasing its dual role as an antifungal and immunomodulatory agent .

Mécanisme D'action

The mechanism of action of D-erythro-Sphingosine-C19 involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R,E)-2-Aminohexadec-4-ene-1,3-diol: Another amino alcohol with a similar structure but different chain length.

(2S,3R)-3-amino-2-hydroxybutanoic acid: A compound with similar stereochemistry but different functional groups.

Uniqueness

D-erythro-Sphingosine-C19 is unique due to its specific configuration and chain length, which confer distinct chemical and biological properties.

Activité Biologique

D-erythro-Sphingosine-C19, a sphingolipid derivative, has garnered attention for its diverse biological activities, particularly in cancer therapy and cellular signaling. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 123-78-4 |

| Molecular Formula | C18H37NO2 |

| Molecular Weight | 299.492 g/mol |

| Melting Point | 81-82 °C |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 445.9 ± 45.0 °C |

This compound operates through multiple mechanisms, primarily involving the modulation of signaling pathways related to cell survival and apoptosis:

- p32-Kinase Activation : It acts as a potent activator of p32-kinase with an EC50 of 8 μM, which is critical for various cellular processes, including cell proliferation and survival .

- Inhibition of Protein Kinase C (PKC) : The compound inhibits PKC, influencing several signal transduction pathways associated with tumor promotion and cellular regulation .

Anticancer Properties

This compound has been extensively studied for its anticancer effects:

- Induction of Apoptosis : Research indicates that D-erythro-Sphingosine induces apoptosis in rhabdomyosarcoma cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

- Antitumor Effects : It exhibits antitumor promoter activities across various mammalian cells, highlighting its role in cancer biology .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- In studies, this compound showed effectiveness against various pathogens, contributing to its potential use in treating infections alongside cancer therapies.

Case Study 1: Rhabdomyosarcoma Treatment

A study investigated the effects of D-erythro-Sphingosine on rhabdomyosarcoma cell lines. The results showed:

- A significant increase in apoptosis rates following exposure to varying concentrations of D-erythro-Sphingosine.

- Mechanistic studies revealed that the compound's action was mediated through the activation of specific apoptotic pathways.

Case Study 2: Cystic Fibrosis Model

In a murine model of cystic fibrosis (CF), D-erythro-Sphingosine was shown to improve immune response by modulating sphingolipid metabolism:

- The study highlighted its role in enhancing the host's defense against fungal infections while simultaneously reducing inflammation .

Research Findings and Data Analysis

Recent research has focused on elucidating the detailed mechanisms through which D-erythro-Sphingosine exerts its biological effects:

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminononadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(20)17-21/h15-16,18-19,21-22H,2-14,17,20H2,1H3/b16-15+/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLBRSKITMRIJM-OVMWUVNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.